molecular formula C9H14N4S B2885132 4-Pyrimidinethiol,6-(4-methyl-1-piperazinyl)- CAS No. 802314-51-8

4-Pyrimidinethiol,6-(4-methyl-1-piperazinyl)-

Cat. No.: B2885132
CAS No.: 802314-51-8
M. Wt: 210.3
InChI Key: RKJIUYSEEAUZCX-UHFFFAOYSA-N
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Description

4-Pyrimidinethiol,6-(4-methyl-1-piperazinyl)- is a chemical compound with the molecular formula C9H14N4S and a molecular weight of 210.3 g/mol. This compound is characterized by the presence of a pyrimidine ring substituted with a thiol group and a piperazine ring with a methyl group attached.

Preparation Methods

The synthesis of 4-Pyrimidinethiol,6-(4-methyl-1-piperazinyl)- typically involves the reaction of 4-chloropyrimidine with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The thiol group is introduced through subsequent reactions involving thiolating agents.

Chemical Reactions Analysis

4-Pyrimidinethiol,6-(4-methyl-1-piperazinyl)- undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the thiol group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

4-Pyrimidinethiol,6-(4-methyl-1-piperazinyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-Pyrimidinethiol,6-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The piperazine ring may interact with receptors or ion channels, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

4-Pyrimidinethiol,6-(4-methyl-1-piperazinyl)- can be compared with other similar compounds such as:

    4-Pyrimidinethiol: Lacks the piperazine ring, making it less versatile in biological applications.

    6-(4-methyl-1-piperazinyl)-4-pyrimidinol: Contains a hydroxyl group instead of a thiol group, leading to different chemical reactivity and biological activity.

    4-Pyrimidinethiol,6-(4-ethyl-1-piperazinyl)-: The ethyl group instead of the methyl group can affect the compound’s solubility and interaction with biological targets.

Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)-1H-pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4S/c1-12-2-4-13(5-3-12)8-6-9(14)11-7-10-8/h6-7H,2-5H2,1H3,(H,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJIUYSEEAUZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=S)N=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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